molecular formula C13H16O3 B2548108 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde CAS No. 99948-47-7

2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde

Cat. No.: B2548108
CAS No.: 99948-47-7
M. Wt: 220.268
InChI Key: FEGNADMYWSPCJP-UHFFFAOYSA-N
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Description

2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . It is characterized by the presence of a benzaldehyde group attached to a tetrahydropyran-2-yl-oxy-methyl moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde typically involves the protection of benzaldehyde with tetrahydropyran (THP) to form the THP-protected benzaldehyde. This is achieved through the reaction of benzaldehyde with dihydropyran in the presence of an acid catalyst . The reaction conditions usually involve mild temperatures and inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The THP group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Acidic or basic conditions are used to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzoic acid.

    Reduction: Formation of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for aldehydes.

    Biology: Utilized in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Employed in the production of fine chemicals, fragrances, and flavoring agents

Mechanism of Action

The mechanism of action of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde involves its reactivity as an aldehyde and its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For example, in oxidation reactions, it targets oxidizing agents, while in reduction reactions, it interacts with reducing agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde is unique due to the presence of the THP group, which provides stability and protection to the aldehyde group during chemical reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound in various applications.

Properties

IUPAC Name

2-(oxan-2-yloxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-9-11-5-1-2-6-12(11)10-16-13-7-3-4-8-15-13/h1-2,5-6,9,13H,3-4,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGNADMYWSPCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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